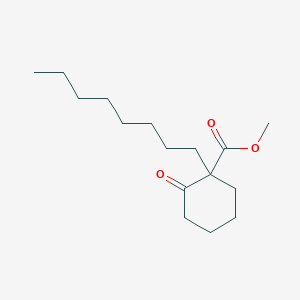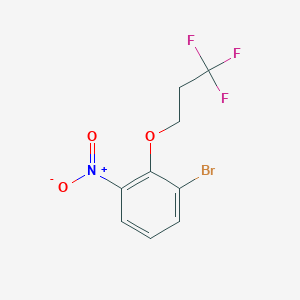
Methyl 1-octyl-2-oxocyclohexanecarboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Methyl 1-octyl-2-oxocyclohexanecarboxylate is C16H28O3 . Unfortunately, the specific structural details are not provided in the searched resources.Chemical Reactions Analysis
As mentioned in the synthesis analysis, Methyl 2-oxocyclohexanecarboxylate has been used in the synthesis of substituted tetrahydrobenzofuran derivatives . The specific chemical reactions involving Methyl 1-octyl-2-oxocyclohexanecarboxylate are not provided in the searched resources.Applications De Recherche Scientifique
Electrochemical Reduction and Synthesis
Methyl 1-octyl-2-oxocyclohexanecarboxylate has been studied in the context of electrochemical reduction. Mubarak, Barker, and Peters (2007) explored its catalytic reduction by nickel(I) salen, which resulted in ring-expanded products and dehalogenated species, offering insight into potential applications in synthetic chemistry (Mubarak, Barker, & Peters, 2007).
Chlorination Methodology
Ito, Saitǒ, Hatakeda, and Asano (1980) developed a method for the preparation of methyl 1-chloro-2-oxocyclohexanecarboxylate, a compound related to Methyl 1-octyl-2-oxocyclohexanecarboxylate, demonstrating its potential as an intermediate in organic synthesis (Ito, Saitǒ, Hatakeda, & Asano, 1980).
Photochemical Studies
Research by Anklam, Lau, and Margaretha (1985) on related compounds suggests potential applications of Methyl 1-octyl-2-oxocyclohexanecarboxylate in photochemistry, where specific photocyclization reactions could be relevant (Anklam, Lau, & Margaretha, 1985).
Synthesis of Highly Functionalized Compounds
Yakura, Ueki, Kitamura, Tanaka, Nameki, and Ikeda (1999) demonstrated the use of similar compounds in the dirhodium(II)-catalyzed C-H insertion reaction, hinting at the role of Methyl 1-octyl-2-oxocyclohexanecarboxylate in the synthesis of complex organic molecules (Yakura et al., 1999).
Flavoring Applications
A study by Zhao Yu (2010) synthesized a related compound and applied it as a tobacco additive, suggesting possible applications of Methyl 1-octyl-2-oxocyclohexanecarboxylate in flavoring and fragrance industries (Zhao Yu, 2010).
Catalysis and Ligand Applications
Lv and Bao (2007) used ethyl 2-oxocyclohexanecarboxylate, a compound structurally similar to Methyl 1-octyl-2-oxocyclohexanecarboxylate, as a ligand in copper-catalyzed coupling reactions, indicating potential catalytic applications of Methyl 1-octyl-2-oxocyclohexanecarboxylate (Lv & Bao, 2007).
Kinetic Studies in Halogenation
Research on kinetics, like the work of Cox and Hutchinson (1974) on the halogenation of related compounds, may provide insights into reaction mechanisms and rates involving Methyl 1-octyl-2-oxocyclohexanecarboxylate (Cox & Hutchinson, 1974).
Propriétés
IUPAC Name |
methyl 1-octyl-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O3/c1-3-4-5-6-7-9-12-16(15(18)19-2)13-10-8-11-14(16)17/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJCZXHHFSZUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(CCCCC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-octyl-2-oxocyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol](/img/structure/B1411648.png)












